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molecular formula C19H28O2 B164326 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- CAS No. 131812-67-4

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Cat. No. B164326
M. Wt: 288.4 g/mol
InChI Key: JEPWTUCYPWOCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05084440

Procedure details

p-Toluenesulphonic acid monohydrate (2 g) is added to a suspension of 120 g (0.5 mol) of 6-acetyl-1,1,4,4-tetra-methyl-tetralin, 120 g (1.6 mol) of propylene glycol and 600 ml of toluene. The mixture is heated to 110° C. The reaction water is removed azeotropically within 5 hours. After cooling to room temperature the mixture is adjusted to pH 7.5 to 8 by the addition of 10% potassium hydroxide in ethanol. Thereupon, the mixture is filtered. The solvent is evaporated and the residual liquid is distilled under a vacuum, whereby there separate as the main product 123 g of 2.4-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane as a mixture of the boiling point is 112° C. at 0.5 mmHg; nD20 =1.5130. The product has a strong woody, animalic odour.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:13]([C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[C:22]([CH3:27])([CH3:26])[CH2:21][CH2:20][C:19]2([CH3:29])[CH3:28])(=[O:15])[CH3:14].[CH2:30](O)[CH:31]([OH:33])[CH3:32].C1(C)C=CC=CC=1>O>[CH3:14][C:13]1([C:16]2[CH:17]=[C:18]3[C:23](=[CH:24][CH:25]=2)[C:22]([CH3:27])([CH3:26])[CH2:21][CH2:20][C:19]3([CH3:29])[CH3:28])[O:33][CH:31]([CH3:32])[CH2:30][O:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Quantity
120 g
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed azeotropically within 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
ADDITION
Type
ADDITION
Details
is adjusted to pH 7.5 to 8 by the addition of 10% potassium hydroxide in ethanol
FILTRATION
Type
FILTRATION
Details
Thereupon, the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual liquid is distilled under a vacuum, whereby
CUSTOM
Type
CUSTOM
Details
there separate as the main product 123 g of 2.4-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane as a mixture of the boiling point is 112° C. at 0.5 mmHg

Outcomes

Product
Name
Type
Smiles
CC1(OCC(O1)C)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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